



Application Notes and Protocols for 6-Carboxy-JF5252 DNA Labeling

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Compound of Interest		
Compound Name:	6-Carboxy-JF5252	
Cat. No.:	B12371343	Get Quote

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This document provides a detailed protocol for the covalent labeling of DNA with the fluorophore **6-Carboxy-JF5252**. The primary method described is a robust two-step process involving the enzymatic incorporation of amine-modified nucleotides followed by chemical labeling with an amine-reactive form of **6-Carboxy-JF5252**. This method is highly versatile and allows for a high degree of labeling, generating brightly fluorescent DNA probes suitable for a variety of applications, including fluorescence in situ hybridization (FISH), microarray analysis, and super-resolution imaging.[1]

Introduction

Fluorescently labeled DNA probes are indispensable tools in molecular biology and diagnostics. While direct enzymatic incorporation of fluorescently-labeled nucleotides is possible, it can be inefficient and dye-dependent.[1] An alternative and often more efficient method is a two-step approach.[1] First, an amine-modified nucleotide, such as 5-(3-aminoallyl)-2'-deoxyuridine 5'-triphosphate (aa-dUTP), is enzymatically incorporated into the DNA.[1] Subsequently, the introduced primary amine groups are chemically labeled with an amine-reactive fluorescent dye, such as an N-hydroxysuccinimidyl (NHS) ester of **6-Carboxy-JF5252**.[1][2][3] This method allows for consistent and high-density labeling, resulting in highly sensitive probes.[1] **6-Carboxy-JF5252** is a fluorophore that can be utilized as a probe, dye, or tag in super-resolution imaging.[4][5][6][7]



Quantitative Data Summary

The following table summarizes the general properties of amine-reactive dyes relevant to DNA labeling. Specific photophysical properties for **6-Carboxy-JF5252** will be added as they become available.

Property	Description	General Value Range for Amine- Reactive Dyes	6-Carboxy-JF5252 (Specific Values)
Excitation Maximum (λex)	The wavelength at which the fluorophore absorbs the most light.	400 - 750 nm	Data not available in search results
Emission Maximum (λem)	The wavelength at which the fluorophore emits the most light after excitation.	450 - 800 nm	Data not available in search results
Molar Extinction Coefficient (ε)	A measure of how strongly the fluorophore absorbs light at its excitation maximum.	30,000 - 250,000 M ⁻¹ cm ⁻¹	Data not available in search results
Quantum Yield (Φ)	The efficiency of the fluorophore in converting absorbed light into emitted light.	0.1 - 0.9	Data not available in search results
Reactive Group	The chemical moiety that reacts with the amine-modified DNA.	N-hydroxysuccinimidyl (NHS) ester	Assumed to be NHS ester

Experimental Protocols

This section details the two-step protocol for labeling DNA with **6-Carboxy-JF5252**.



Part 1: Enzymatic Incorporation of Amine-Modified Nucleotides

This protocol describes the generation of amine-modified DNA using methods like nick translation, random priming, or PCR with the inclusion of aminoallyl-dUTP (aa-dUTP). The ratio of aa-dUTP to dTTP can be adjusted to control the density of amine modification.[1]

Materials:

- DNA template (e.g., plasmid, PCR product, BAC)
- DNA Polymerase I/DNase I mix (for nick translation) or Klenow fragment (for random priming) or Taq polymerase (for PCR)
- 10x Nick Translation Buffer or appropriate polymerase buffer
- dNTP mix (dATP, dCTP, dGTP)
- dTTP
- 5-(3-aminoallyl)-dUTP (aa-dUTP)
- Nuclease-free water
- DNA purification kit (e.g., spin column-based)

Procedure:

- Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents. The example below is for a 50 μ L nick translation reaction.
 - DNA template: 1 μg
 - 10x Nick Translation Buffer: 5 μL
 - 0.5 mM dNTP mix (dATP, dCTP, dGTP): 1 μL each
 - 0.5 mM dTTP: 0.5 μL



- 1 mM aa-dUTP: 2.5 μL
- DNA Polymerase I/DNase I: 10 U
- Nuclease-free water: to a final volume of 50 μL

Note: The ratio of aa-dUTP to dTTP can be optimized to achieve the desired labeling density. A ratio of 4:1 aa-dUTP:dTTP is a good starting point for bright probes.[1]

- Incubation: Incubate the reaction at 15°C for 2-4 hours.
- Enzyme Inactivation: Stop the reaction by adding 5 μ L of 0.5 M EDTA or by heating to 70°C for 10 minutes.
- Purification of Amine-Modified DNA: Purify the amine-modified DNA from unincorporated nucleotides using a DNA purification spin column or ethanol precipitation. Elute the purified DNA in 10 mM Tris-HCl, pH 8.5.

Part 2: Chemical Labeling with 6-Carboxy-JF5252 NHS Ester

This protocol describes the coupling of the amine-reactive **6-Carboxy-JF5252** NHS ester to the amine-modified DNA.

Materials:

- Purified amine-modified DNA
- 6-Carboxy-JF5252 NHS ester
- Anhydrous Dimethylsulfoxide (DMSO)
- 0.1 M Sodium Bicarbonate buffer, pH 8.5
- Nuclease-free water
- DNA purification kit (e.g., spin column-based)



Procedure:

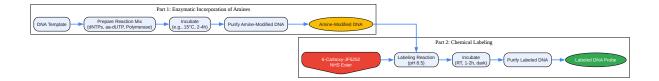
- Prepare the Dye Stock Solution: Immediately before use, dissolve the 6-Carboxy-JF5252
 NHS ester in anhydrous DMSO to a final concentration of 10-20 μg/μL.
- Prepare the Labeling Reaction: In a microcentrifuge tube, combine the following:
 - Amine-modified DNA (1-5 μg in water or 10 mM Tris-HCl, pH 8.5)
 - 0.1 M Sodium Bicarbonate buffer, pH 8.5 (to a final concentration of 0.05 M)
 - \circ Freshly prepared **6-Carboxy-JF5252** NHS ester solution (a 2-4 μL aliquot containing 20-80 μg of dye is a good starting point for 1 μg of DNA).[1]

The total reaction volume should be kept low (e.g., $10-20 \mu L$) to maintain a high concentration of reactants.

- Incubation: Incubate the reaction for 1-2 hours at room temperature in the dark.
- Purification of Labeled DNA: Purify the labeled DNA from the unreacted dye.
 - Add 90 μL of nuclease-free water to the reaction mixture.
 - Use a DNA purification spin column according to the manufacturer's instructions.
 - Elute the labeled DNA in 10 mM Tris-HCl, pH 8.5.
- Quantification and Storage: Measure the concentration of the labeled DNA using a spectrophotometer. The labeled DNA can be stored at -20°C, protected from light.

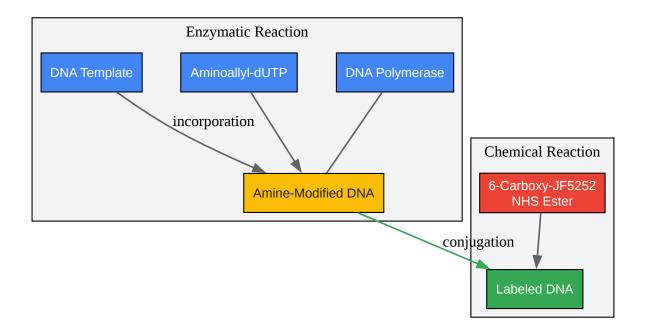
Diagrams





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Caption: Overall workflow for **6-Carboxy-JF5252** DNA labeling.



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Caption: Key reaction steps in the DNA labeling process.



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